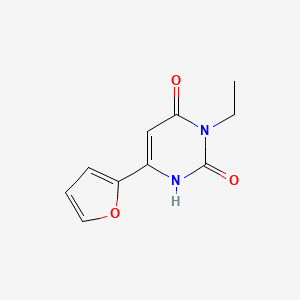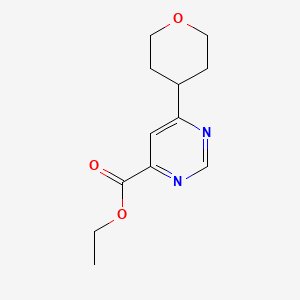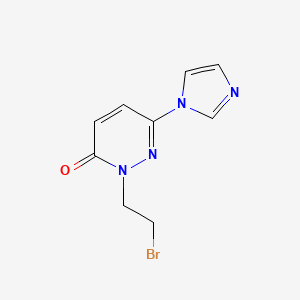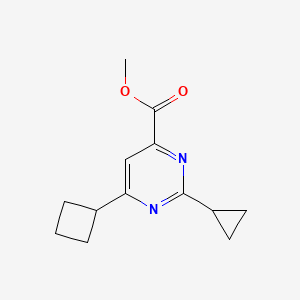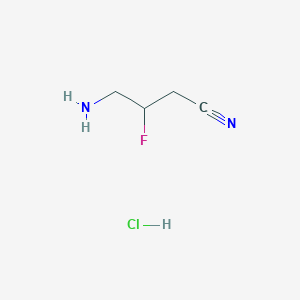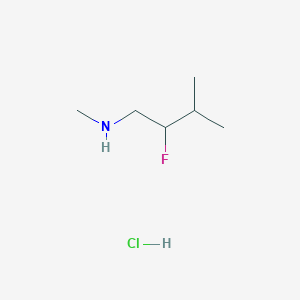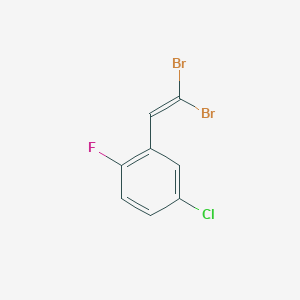
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2,2-dibromovinyl)phenol, has been reported. It was prepared from 4-hydroxybenzaldehyde and carbon tetrabromide in CH2Cl2 under Corey–Fuchs conditions . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yielding selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2,2-Dibromovinyl)benzene, has been reported. The molecular formula for (2,2-Dibromovinyl)benzene is C8H6Br2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,2-Dibromovinyl)benzene, have been reported. It has a molecular weight of 261.94 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Structural Characterization
FTIR and Raman Spectroscopy 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has been studied using FTIR and Raman spectroscopy. Investigations into this compound focus on understanding its vibrational characteristics, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations. The potential energy constants derived from these studies are refined through numerical methods, aiding in the detailed understanding of its molecular structure and dynamics (Ilango et al., 2008).
Crystallography In crystallography, the structure of related compounds like flufenoxuron, a benzoylurea pesticide, has been determined, providing insights into the molecular conformation, intermolecular interactions, and the three-dimensional architecture of such molecules. This includes studies on the dihedral angles between rings and the formation of hydrogen bonds and π–π interactions, which contribute to the compound's stability and properties (Jeon et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Organic Intermediates Research has also explored the synthesis of structurally similar compounds, highlighting their importance as organic intermediates in pharmaceutical production, such as ciprofloxacin. Techniques like diazotization and fluorination are crucial in these processes, underscoring the compound's relevance in the synthesis of broad-spectrum antibiotics and other pharmaceuticals (Wang, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene, also known as deltamethrin, is the nervous system of pests and parasites . Deltamethrin has high insecticidal activity and is less toxic to mammals .
Mode of Action
Deltamethrin interacts with its targets by affecting the sodium channels in the nerve cells . This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death of the pests and parasites .
Biochemical Pathways
Upon entering the natural environment, deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain . The metabolism of deltamethrin involves the formation of metabolites and enzymes . The acid moiety, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is transformed into conjugates, chiefly in the form of glucuronide, and excreted in urine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of deltamethrin involve its absorption into the body, distribution within the body, metabolism into different forms, and excretion from the body
Result of Action
The molecular and cellular effects of deltamethrin’s action include neurotoxicity, immunotoxicity, endocrine disruption toxicity, reproductive toxicity, and hepatorenal toxicity . These effects vary among different organisms and depend on the concentration of deltamethrin and the duration of exposure .
Action Environment
Environmental factors such as soil organic matter content, water content, and pH value influence the action, efficacy, and stability of deltamethrin . After application, the majority of deltamethrin is transferred to the soil environment and is mainly distributed in the top soil . It is strongly adsorbed in soil and can enter organisms through the food chain .
Eigenschaften
IUPAC Name |
4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGTYTYJWCHVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


